molecular formula C19H13Cl2F2N3O2 B2516274 N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-(3,4-difluorophenyl)urea CAS No. 338784-71-7

N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-(3,4-difluorophenyl)urea

Cat. No.: B2516274
CAS No.: 338784-71-7
M. Wt: 424.23
InChI Key: UZQWBRJTPIRKSB-UHFFFAOYSA-N
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Description

N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-(3,4-difluorophenyl)urea is a useful research compound. Its molecular formula is C19H13Cl2F2N3O2 and its molecular weight is 424.23. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Conformation

Research into the molecular structure of related compounds has highlighted the conformational dynamics and intramolecular interactions, such as hydrogen bonding. For example, studies on urea derivatives have shown the impact of substituents on molecular conformation, illustrating how these modifications influence the overall structure and potential reactivity of the compounds. The crystal structure analysis of a related benzoylphenylurea insecticide revealed insights into the arrangement of dichlorophenyl and difluorophenyl rings and their interactions within the crystal lattice, providing a basis for understanding the structural characteristics of similar compounds (Cho et al., 2015).

Anion Coordination Chemistry

Urea-based ligands have been studied for their anion coordination chemistry, showing how these compounds can interact with inorganic oxo-acids to form complexes. This research provides insight into the potential use of N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-(3,4-difluorophenyl)urea in developing new materials or in catalysis by exploring its binding capabilities with various anions (Wu et al., 2007).

Supramolecular Assemblies

The ability of urea derivatives to form supramolecular assemblies through hydrogen bonding is another area of interest. Research on di-(m-pyridyl)-urea ligands has explored their self-assembly into metallo-supramolecular macrocycles, highlighting the potential applications of this compound in the creation of new molecular architectures for sensors, catalysts, or materials science (Troff et al., 2012).

Hydrogen Bonding and Complexation

The study of ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine has shown how the conformational equilibrium and tautomeric shifts can be influenced by triple hydrogen bonding with other molecules. This suggests that this compound might exhibit similar behavior, which could be leveraged in molecular recognition or sensor applications (Kwiatkowski et al., 2019).

Anticancer Agent Development

In the realm of medicinal chemistry, novel pyridine derivatives bearing urea functional groups have been synthesized and evaluated as anticancer agents. Although the specific compound was not directly studied, this research indicates the potential pharmacological applications of structurally similar urea derivatives in the development of new treatments for cancer (Hafez & El-Gazzar, 2020).

Properties

IUPAC Name

1-[1-[(2,6-dichlorophenyl)methyl]-6-oxopyridin-3-yl]-3-(3,4-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2F2N3O2/c20-14-2-1-3-15(21)13(14)10-26-9-12(5-7-18(26)27)25-19(28)24-11-4-6-16(22)17(23)8-11/h1-9H,10H2,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQWBRJTPIRKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=C(C=CC2=O)NC(=O)NC3=CC(=C(C=C3)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.